4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a methoxybenzylidene hydrazinyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine typically involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-1,3,5-triazine-2,4-diamine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- ETHYL 2-{[(2E)-2-(4-METHOXYBENZYLIDENE)HYDRAZINOACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14N6O |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-N-[(E)-(4-methoxyphenyl)methylideneamino]-6-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H14N6O/c1-8-15-11(13)17-12(16-8)18-14-7-9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H3,13,15,16,17,18)/b14-7+ |
InChI Key |
JIFXIUJTWQSXHT-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)OC)N |
Canonical SMILES |
CC1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)OC)N |
solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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